N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE
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Overview
Description
N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyridine-2,5-dicarboxamide derivatives This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can modulate the activity of metalloenzymes. Additionally, it can interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N2,N5-BIS(2,6-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with 2,6-dimethoxyphenyl groups instead of 2,4-dimethoxyphenyl groups.
N2,N5-BIS(2,4-DIMETHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with 2,4-dimethylphenyl groups instead of 2,4-dimethoxyphenyl groups.
Uniqueness
N2,N5-BIS(2,4-DIMETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to the presence of 2,4-dimethoxyphenyl groups, which impart specific electronic and steric properties to the compound. These properties influence its reactivity, binding affinity, and overall stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-N,5-N-bis(2,4-dimethoxyphenyl)pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-29-15-6-9-17(20(11-15)31-3)25-22(27)14-5-8-19(24-13-14)23(28)26-18-10-7-16(30-2)12-21(18)32-4/h5-13H,1-4H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHGBQNCTZUQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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